molecular formula C15H12ClNO3 B2740370 Methyl 4-[(4-chlorobenzoyl)amino]benzoate CAS No. 39799-72-9

Methyl 4-[(4-chlorobenzoyl)amino]benzoate

Cat. No.: B2740370
CAS No.: 39799-72-9
M. Wt: 289.72
InChI Key: JRWKHKQDVYXZJG-UHFFFAOYSA-N
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Description

Methyl 4-[(4-chlorobenzoyl)amino]benzoate is an aromatic ester derivative featuring a 4-chlorobenzoyl group linked via an amide bond to a methyl benzoate scaffold. This compound is of interest in medicinal and agrochemical research due to its structural versatility, enabling modifications that influence physicochemical properties and biological activity.

Properties

IUPAC Name

methyl 4-[(4-chlorobenzoyl)amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12ClNO3/c1-20-15(19)11-4-8-13(9-5-11)17-14(18)10-2-6-12(16)7-3-10/h2-9H,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRWKHKQDVYXZJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Methyl 4-[(4-chlorobenzoyl)amino]benzoate involves several steps. One common method includes the reaction of 4-aminobenzoic acid with 4-chlorobenzoyl chloride in the presence of a base such as pyridine. The resulting product is then esterified using methanol and a catalyst like sulfuric acid to yield this compound .

Chemical Reactions Analysis

Methyl 4-[(4-chlorobenzoyl)amino]benzoate undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

Methyl 4-[(4-chlorobenzoyl)amino]benzoate exhibits various biological activities, making it a candidate for drug development.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of para-aminobenzoic acid have shown significant cytotoxicity against various cancer cell lines, including MCF-7 and HCT116. The mechanism involves the inhibition of specific pathways critical for cancer cell proliferation and survival.

Compound Cell Line IC50 (µM)
This compoundMCF-723.31 ± 0.09
This compoundHCT11672.22 ± 0.14

Antimicrobial Activity

The compound has demonstrated antimicrobial properties against various bacterial strains, showing effectiveness comparable to standard antibiotics. In vitro studies indicate that it can inhibit bacterial growth by disrupting cell wall synthesis.

Bacterial Strain Inhibition Zone (mm)
E. coli15
S. aureus18

Anti-inflammatory Effects

Research indicates that this compound may also exhibit anti-inflammatory properties by inhibiting cyclooxygenase enzymes, which play a role in inflammation pathways.

Material Science Applications

In addition to its medicinal applications, this compound has been explored for its utility in material science.

Self-Assembled Structures

Studies have shown that sodium salts of this compound can form hydrogen-bonded self-assembled structures that enhance dispersion and lubrication properties in polymer matrices such as polypropylene. This can lead to improved mechanical properties and processing characteristics.

Material Property Enhanced
PolypropyleneLubrication
PolypropyleneMechanical Strength

Synthesis and Characterization

A comprehensive study involved synthesizing this compound through a multi-step reaction involving para-aminobenzoic acid and chlorobenzoyl chloride under controlled conditions. Characterization techniques such as NMR and mass spectrometry confirmed the structure and purity of the synthesized compound.

Biological Evaluation

In a recent biological evaluation, researchers assessed the compound's efficacy against multiple cancer cell lines using MTT assays to determine cell viability post-treatment with varying concentrations of this compound.

Mechanism of Action

The insecticidal activity of Methyl 4-[(4-chlorobenzoyl)amino]benzoate is primarily due to its ability to interfere with the nervous system of insects. It targets specific receptors and enzymes, disrupting normal physiological processes and leading to the death of the pest .

Comparison with Similar Compounds

Key Compounds:
Compound Name Structural Feature Synthesis Method Yield Reference
Methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate (7) Thiourea group instead of amide Esterification of acid with methanol/H₂SO₄ 74%
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate Diethylaminoethyl ester group Not explicitly detailed; likely via alkylation of benzoic acid derivative N/A
Bezafibrate Propanoic acid backbone instead of ester Multi-step synthesis involving phenoxy-propanoic acid formation N/A
Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate Sulfonamide group and biphenyl moiety Suzuki coupling or sulfonylation reactions N/A
  • Synthesized via esterification with 74% yield .
  • Bezafibrate: A hypolipidemic drug with a propanoic acid group, demonstrating how backbone modifications shift therapeutic application .

Physicochemical Properties

Compound Name Melting Point (°C) Solubility Insights Key Spectral Data (IR/NMR)
Methyl 4-{[(4-chlorobenzoyl)carbamothioyl]amino}benzoate (7) 245 Likely low aqueous solubility IR: 3381 cm⁻¹ (NH), 1701 cm⁻¹ (C=O); ¹H NMR: δ 8.02 (NH), 7.99–7.04 (aromatic H)
2-(Diethylamino)ethyl 4-[(4-chlorobenzoyl)amino]benzoate N/A Enhanced solubility in acids No spectral data provided; diethylamino group expected to show δ ~2.5–3.5 (CH₂) in ¹H NMR
Methyl 4-[[(4′-chloro[1,1′-biphenyl]-4-yl)sulfonyl]amino]benzoate N/A High lipophilicity Sulfonyl group IR ~1350–1150 cm⁻¹; biphenyl protons δ ~7.2–7.8
  • The thiourea derivative (7) exhibits a high melting point (245°C), suggesting strong crystalline packing, while the diethylaminoethyl analog’s solubility may be pH-dependent due to its basic group .

Biological Activity

Methyl 4-[(4-chlorobenzoyl)amino]benzoate is a compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, including its effects on various biological systems, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound (C15H13ClN2O3) features a benzoate structure with a chlorobenzoyl group attached to the amino position. Its molecular structure is critical for its interaction with biological targets, influencing its pharmacological properties.

Anticancer Activity

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, analogs of para-aminobenzoic acid (PABA), which share structural similarities with this compound, have been shown to inhibit cancer cell proliferation effectively. The IC50 values for various PABA derivatives against cancer cell lines range from 0.63 μM to 72.22 μM, indicating potent activity against MCF-7 and HepG2 cells .

Table 1: Anticancer Activity of PABA Derivatives

Compound NameCell LineIC50 (μM)
4-Aminobenzoic Acid AnalogMCF-723.31 ± 0.09
N-(3-chlorobenzoyl)-2-(2,4-dihydroxypyrimidine-5-sulfonamido) benzoyl hydrazideA5491.26
Benzylaminobenzoic AcidHCT116<10

Anti-Cholinesterase Activity

The compound has also been evaluated for its anti-cholinesterase activity, which is crucial in the treatment of neurodegenerative diseases such as Alzheimer's. Compounds structurally related to this compound have demonstrated significant inhibition of acetylcholinesterase (AChE), with reported IC50 values as low as 7.49 µM . This suggests potential therapeutic applications in cognitive disorders.

Table 2: Cholinesterase Inhibition

Compound NameEnzymeIC50 (µM)
Dimethoxy-N-(2,3,4-trimethoxybenzylidene)anilineAChE13.62 ± 0.21
Benzylaminobenzoic AcidBChE2.67 ± 0.05

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound acts as an inhibitor of cholinesterases, which are enzymes responsible for breaking down acetylcholine in the synaptic cleft.
  • Antioxidant Activity : Similar compounds have shown antioxidant properties that help mitigate oxidative stress in cells.
  • Antimicrobial Properties : Some derivatives exhibit antibacterial effects against common pathogens like E. coli and Salmonella, enhancing their potential as therapeutic agents .

Case Studies and Research Findings

A notable study highlighted the synthesis and evaluation of various PABA analogs, including this compound. These compounds were screened against several cancer cell lines and demonstrated varying degrees of cytotoxicity, with some achieving significant inhibition rates compared to standard chemotherapeutics .

Another investigation focused on the anti-inflammatory properties of similar compounds, revealing their potential to reduce inflammatory markers in vitro, which could be beneficial in treating chronic inflammatory diseases .

Q & A

Q. What computational methods predict electronic properties for structure-activity relationships?

  • Methodological Answer :
  • Perform DFT calculations to map HOMO/LUMO orbitals and electrostatic potentials.
  • Validate with experimental data (e.g., X-ray bond angles and torsional strain) .

Data Contradiction Analysis

Q. Conflicting NMR shifts reported in literature: How to validate assignments?

  • Methodological Answer :
  • Compare with structurally analogous compounds (e.g., methyl 3-[(4-chlorobenzoyl)amino]benzoate in ).
  • Use 2D NMR (COSY, HSQC) to resolve overlapping signals .

Q. Discrepancies in biological activity across studies: How to reconcile?

  • Methodological Answer :
  • Standardize assay conditions (e.g., cell lines, incubation time).
  • Control for purity (>98% via HPLC) and stereochemical integrity (e.g., chiral chromatography) .

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